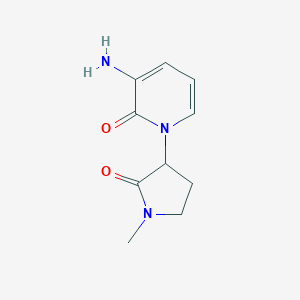

3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one

Description

Chemical Structure and Properties 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one (C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a heterocyclic compound featuring a pyridin-2-one core substituted with a 1-methyl-2-oxopyrrolidin-3-yl group at the 1-position and an amino group at the 3-position . It is cataloged as a building block in synthetic chemistry, indicating its utility as an intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-6-4-8(10(12)15)13-5-2-3-7(11)9(13)14/h2-3,5,8H,4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXFZODRBWWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N2C=CC=C(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidinone moiety, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that specific modifications to the compound enhanced its ability to induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Experimental data suggest that it may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective effects against conditions like Alzheimer's disease. In vitro studies have shown that the compound can decrease the levels of reactive oxygen species (ROS) and improve cell viability under stress conditions .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a promising lead for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a derivative of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to the control group, indicating its potential as an effective therapeutic agent .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation. Behavioral tests revealed enhanced memory retention and learning capabilities in treated animals versus controls, suggesting that this compound could be beneficial in treating neurodegenerative disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Pyridin-2-one Family

Pyridin-2-one Derivatives with Acaricidal Activity

Evidence highlights pyridin-2-one derivatives modified with electron-withdrawing groups (e.g., carbonitrile or thioxo) exhibit enhanced acaricidal activity against Tetranychus urticae . For example, derivatives with these groups demonstrated increased toxicity due to stronger electron-withdrawing effects, which likely stabilize interactions with biological targets. However, its amino group could allow derivatization to introduce similar moieties for activity optimization.

Thiazolo[4,5-b]pyridin-2-one Derivatives with Anticancer Activity

Studies on 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives revealed moderate cytotoxicity (IC₅₀ ~50 μM) against leukemia, carcinoma, and melanoma cell lines . For instance, 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (T-2) showed selective activity dependent on substituent modifications . The absence of a fused thiazole ring may reduce cytotoxicity but could improve solubility or bioavailability.

Pyrrolidinone-Containing Analogues

3-Amino-1-hydroxy-pyrrolidin-2-one

This structurally related compound lacks the pyridinone ring but shares the pyrrolidinone moiety. The target compound’s pyridinone ring may introduce distinct reactivity or toxicity, though specific data are unavailable.

Comparative Data Table

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The presence of electron-withdrawing groups in pyridin-2-one derivatives correlates with enhanced bioactivity (e.g., acaricidal effects) . The target compound’s amino group offers a handle for introducing such groups via synthetic modification.

- Anticancer Potential: Thiazolo[4,5-b]pyridin-2-one derivatives highlight the importance of fused heterocycles for cytotoxicity, a feature absent in the target compound . However, the pyrrolidinone substituent may confer unique pharmacokinetic properties.

- Safety Profile: Analogues like 3-amino-1-hydroxy-pyrrolidin-2-one suggest low toxicity for the pyrrolidinone moiety, but the pyridinone ring in the target compound necessitates further toxicological evaluation .

Biological Activity

3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one is a nitrogen-containing heterocyclic compound that combines a pyridine ring with a pyrrolidinone moiety. This unique structure potentially influences its biological properties, making it a subject of interest in medicinal chemistry. The compound's ability to form hydrogen bonds due to the amino group enhances its interaction with biological targets, which may lead to diverse pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The presence of both pyridine and pyrrolidine functionalities allows for various chemical reactions, including nucleophilic substitutions and coordination with transition metals.

| Property | Value |

|---|---|

| Molecular Weight | 213.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Chemical Class | Heterocyclic compound |

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.

- Antitumor Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

A study investigating the biological activity of related pyridine derivatives revealed their potential as inhibitors of key enzymes involved in cancer progression. For instance, derivatives were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer.

In another case, molecular docking studies indicated that this compound could bind effectively to the active sites of enzymes such as proteases, suggesting its potential as an antiviral agent.

The mechanism of action for this compound involves interactions with specific molecular targets. These targets may include:

- Enzymes : Inhibition of enzymes like proteases or kinases could lead to reduced tumor growth or viral replication.

- Receptors : Modulation of receptor activity can influence signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-pyridin-2-one | Pyridine ring with an amino group | Strong hydrogen bonding capabilities |

| 4-Aminopyridine | Additional amino group at position 4 | Neuropharmaceutical applications |

| 2-Oxopyrrolidine derivatives | Pyrrolidine ring with carbonyl | Diverse reactivity patterns |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in drug discovery. Its unique structural features suggest that it could serve as a lead compound for developing new drugs targeting various diseases, including cancer and viral infections.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis involves cyclization and substitution reactions. For example, analogous pyrrolidinone-pyridine hybrids are synthesized via [3+3] cyclocondensation using sodium methylate as a catalyst in methanol . Optimization may include solvent selection (e.g., ethanol or methanol), temperature control (0–5°C for sensitive intermediates), and stoichiometric adjustments to minimize side products .

- Structural Confirmation : Use -NMR, -NMR, and LC-MS to verify the presence of the 2-oxopyrrolidin-3-yl and pyridin-2-one moieties .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard . Mass spectrometry (MS) and elemental analysis (C, H, N) further validate molecular composition .

- Critical Note : Impurities like unreacted intermediates (e.g., pyridin-2-ol derivatives) require monitoring using reverse-phase HPLC .

Advanced Research Questions

Q. What strategies are effective for structural modification of the pyrrolidinone-pyridine core to enhance bioactivity?

- Methodology : Introduce substituents at the 3-amino or 1-methyl-2-oxopyrrolidin-3-yl positions. For example:

- C6-position modifications : Azo groups (e.g., phenylazo) improve anticancer activity by 3-fold in analogous thiazolo-pyridinones .

- N-methyl group replacement : Substituting with bulkier groups (e.g., benzyl) may alter steric effects and binding affinity .

Q. How can contradictions in cytotoxicity data between structurally similar analogs be resolved?

- Case Study : In thiazolo-pyridinones, minor substitutions (e.g., phenylazo vs. methyl) caused divergent activity (50 μM vs. inactive) .

- Resolution : Perform molecular docking to compare binding modes with targets (e.g., p38 MAP kinase) and validate via kinase inhibition assays .

- Statistical Analysis : Use ANOVA to assess significance of structural changes across biological replicates .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility, permeability, and cytochrome P450 interactions.

- Docking Studies : AutoDock Vina or Schrödinger Suite for target engagement analysis (e.g., PD-L1 inhibition potential) .

Critical Analysis of Evidence

- Synthesis : Evidence supports cyclocondensation and nitration as viable routes, but yields (e.g., 44.6% for nitration ) highlight optimization challenges.

- Bioactivity : Discrepancies in cytotoxicity data emphasize the need for rigorous structure-activity relationship (SAR) studies.

- Excluded Sources : Commercial data (e.g., pricing in ) and non-peer-reviewed content (e.g., ) were omitted per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.